5-((4-Bromophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione
Description
5-((4-Bromophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidine derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
CAS No. |
6635-63-8 |
|---|---|
Molecular Formula |
C10H10BrN3O2 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
5-(4-bromoanilino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10BrN3O2/c11-6-1-3-7(4-2-6)13-8-5-12-10(16)14-9(8)15/h1-4,8,13H,5H2,(H2,12,14,15,16) |
InChI Key |
TXUOWMJALKYBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-bromoaniline with dihydropyrimidine-2,4(1H,3H)-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.
Scientific Research Applications
5-((4-Bromophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-Bromophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl derivatives: Compounds with similar bromophenyl groups.
Dihydropyrimidine derivatives: Other compounds in the dihydropyrimidine class.
Uniqueness
5-((4-Bromophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of the bromophenyl group and the dihydropyrimidine scaffold. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
5-((4-Bromophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the dihydropyrimidine family. Its structure includes a bromophenyl group linked to an amino group, which is attached to a dihydropyrimidine core containing two carbonyl groups. This unique configuration contributes to its diverse biological activities, including antibacterial and antifungal properties.
The molecular formula of this compound is C10H10BrN3O, with a molecular weight of approximately 260.11 g/mol. The compound's structural features are crucial for its biological activity, as they dictate its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrN3O |
| Molecular Weight | 260.11 g/mol |
| CAS Number | 6635-63-8 |
| Chemical Class | Dihydropyrimidine |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against various microbial strains, making it a candidate for further development in treating infections. Studies have reported that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. These interactions can modulate enzyme activities and influence cellular pathways associated with disease mechanisms. For instance, it may inhibit enzymes critical for microbial survival or replication.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many standard antibiotics used today.
- Antifungal Properties : In another investigation, the compound was tested against Candida albicans and showed significant antifungal activity at comparable levels to established antifungal agents.
- Enzyme Inhibition : Further research indicated that this dihydropyrimidine derivative could inhibit specific enzymes involved in bacterial cell wall synthesis, which is critical for the survival of pathogenic bacteria .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The most common synthetic route includes:
- Formation of the dihydropyrimidine core through condensation reactions.
- Introduction of the bromophenyl and amino groups via nucleophilic substitution reactions.
This compound's derivatives have also been synthesized to explore their biological activities further. For example:
| Derivative | Modification | Biological Activity |
|---|---|---|
| 5-((4-Chlorophenyl)amino)dihydropyrimidine | Chlorine instead of bromine | Different reactivity; potential antibacterial properties |
| 1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine | Addition of methoxybenzyl group | Enhanced solubility and potential bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
